molecular formula C30H38N4O3 B11081917 [4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone

[4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazino](3-methylphenyl)methanone

Cat. No.: B11081917
M. Wt: 502.6 g/mol
InChI Key: NZHOLOUWOHZTAR-UHFFFAOYSA-N
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Description

4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Adamantyl Intermediate: This step involves the alkylation of adamantane with an appropriate alkyl halide.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the adamantyl intermediate with the nitrated phenyl piperazine derivative under controlled conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure may offer advantages in terms of bioavailability and specificity for certain molecular targets.

Industry

In the industrial sector, 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, while the nitrophenyl and piperazine moieties interact with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Acetylacetone: Another compound with a similar functional group used in various chemical reactions.

    Diketene: Used in the synthesis of acetoacetic esters, similar to the synthetic routes of the target compound.

Uniqueness

What sets 4-(3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl)piperazinomethanone apart is its combination of an adamantyl group with a nitrophenyl and piperazine moiety. This unique structure provides enhanced stability, bioavailability, and specificity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H38N4O3

Molecular Weight

502.6 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C30H38N4O3/c1-20-4-3-5-25(12-20)29(35)33-10-8-32(9-11-33)26-6-7-28(34(36)37)27(16-26)31-21(2)30-17-22-13-23(18-30)15-24(14-22)19-30/h3-7,12,16,21-24,31H,8-11,13-15,17-19H2,1-2H3

InChI Key

NZHOLOUWOHZTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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